molecular formula C18H20Si B083629 Diallyldiphenylsilane CAS No. 10519-88-7

Diallyldiphenylsilane

Cat. No. B083629
CAS RN: 10519-88-7
M. Wt: 264.4 g/mol
InChI Key: ZODWTWYKYYGSFS-UHFFFAOYSA-N
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Description

Diallyldiphenylsilane is a chemical compound with the molecular formula C18H20Si. It is a clear liquid that is colorless to light yellow in appearance .


Synthesis Analysis

Diallyldiphenylsilane is synthesized using isoselective and syndioselective zirconocene catalysts with methylaluminoxane as a cocatalyst . The syndioselective catalyst showed a higher reactivity for disubstituted diallylsilanes than the isoselective catalysts .


Molecular Structure Analysis

The molecular structure of Diallyldiphenylsilane is represented by the formula C18H20Si . The InChI representation of its structure is InChI=1S/C18H20Si/c1-3-15-19(16-4-2,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h3-14H,1-2,15-16H2 . Its Canonical SMILES representation is C=CCSi(C1=CC=CC=C1)C2=CC=CC=C2 .


Chemical Reactions Analysis

Diallylsilanes, including Diallyldiphenylsilane, can be made to rearrange upon treatment with I2 . Of the silanes tested, Diallyldiphenylsilane showed the greatest propensity to undergo this intramolecular carbocation allylation process .


Physical And Chemical Properties Analysis

Diallyldiphenylsilane is a liquid at 20 degrees Celsius . It has a molecular weight of 264.44 g/mol . The specific gravity is 0.99 , and the refractive index is 1.58 . It has a boiling point of 141 °C/2 mmHg . It is moisture sensitive .

Scientific Research Applications

  • Rearrangements and Synthetic Applications : Diallyldiphenylsilane shows a significant propensity to rearrange when treated with iodine, forming useful synthetic intermediates for alkylation and cross-metathesis/annulation reactions (O'Neil & Cummins, 2017).

  • Formation of Functionalised Silacyclopent-3-enes : This compound has been used to obtain C-2 functionalised silacyclopent-3-enes through hydroxy-alkylation of an allyltitanium intermediate followed by ring closure metathesis (Landais & Surange, 2001).

  • Synthesis of Oligosiloxanes with Benzoxazine Moieties : Diallyldiphenylsilane is involved in synthesizing oligosiloxanes containing benzoxazine units, which are useful for creating flexible, transparent films with thermal properties (Kiskan, Aydoğan & Yagcı, 2009).

  • Silver(I) Nitrate π-Complexes : Research has explored the synthesis and structural characterization of silver(I) nitrate π-complexes with diallyldiphenylsilane, revealing insights into the thermal behavior and stability of these complexes (Trzebuniak, Zarychta & Olijnyk, 2011).

  • Copolymerization with Propylene : Diallyldiphenylsilane has been used in the copolymerization with propylene, forming polymers with specific structural units and showing how the structure of the silane affects copolymerization (Naga, 2006).

  • Hydrosilation Polymerization : It is used in hydrosilation polymerization reactions, leading to the rapid formation of a novel family of reactive oligomers and polymers (Mathias & Lewis, 1993).

  • Optically Active Polysilanes : Research on optically active polysilanes, including diallyldiphenylsilane derivatives, has shown unique absorption, circular dichroism, and fluorescence spectra, contributing to the understanding of nanomaterial science and nanotechnology (Fujiki et al., 2003).

  • Polyaddition Reactions : Diallyldiphenylsilane has been used in polyaddition reactions with diallyl carboxylates, leading to the formation of various polyesters (Kojima, 1961).

Safety And Hazards

Diallyldiphenylsilane is known to cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

Relevant Papers

There are several relevant papers on Diallyldiphenylsilane. For instance, a study on the copolymerization of propylene and disubstituted diallylsilanes, including Diallyldiphenylsilane, was conducted . Another study investigated the rearrangements of diallylsilanes upon treatment with I2 .

properties

IUPAC Name

diphenyl-bis(prop-2-enyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H20Si/c1-3-15-19(16-4-2,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h3-14H,1-2,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODWTWYKYYGSFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC[Si](CC=C)(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4065105
Record name Diallyldiphenylsilane
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Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Diallyldiphenylsilane

CAS RN

10519-88-7
Record name 1,1′-(Di-2-propen-1-ylsilylene)bis[benzene]
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Record name Diphenyldiallylsilane
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Record name Diallyldiphenylsilane
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Record name Benzene, 1,1'-(di-2-propen-1-ylsilylene)bis-
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Record name DIPHENYLDIALLYLSILANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
92
Citations
K Trzebuniak, B Zarychta, V Olijnyk - Journal of Molecular Structure, 2011 - Elsevier
Tetraethylene glycol dimethyl ether (tetraglyme) was used for the first time to induce the activation of silver nitrate resulting in the step-by-step formation of complexes with …
Number of citations: 4 www.sciencedirect.com
EN Suslova, AI Albanov, BA Shainyan - Russian Journal of General …, 2008 - Springer
In continuation of the studies of thiasilacycloalkanes [1–5] and aiming at a synthesis of SiF-containing heterocycles, we have investigated the reaction of diallyldiphenylsilane (I) with …
Number of citations: 8 link.springer.com
GB BUTLER, RW STACKMAN - The Journal of Organic Chemistry, 1960 - ACS Publications
… studies of diallyldimethylsilane and diallyldiphenylsilane. While both monomers … Poly diallyldiphenylsilane. Table II shows the results of the polymerization of diallyldiphenylsilane. The …
Number of citations: 50 pubs.acs.org
N Naga - Journal of Polymer Science Part A: Polymer …, 2006 - Wiley Online Library
… In the copolymerization with diallyldiphenylsilane, diallyldiphenylsilane was copolymerized via both cyclization insertion and 1,2-insertion, which formed a pendant allyl group. The …
Number of citations: 20 onlinelibrary.wiley.com
GB Butler - OFFICIAL FILE COPY, 1960 - apps.dtic.mil
… The polymer of diallyldiphenylsilane appears to be stable to temperatures in the range of 3300 C. The other polymers show varying degrees of high temperature stability. …
Number of citations: 2 apps.dtic.mil
GW O'Neil, EJ Cummins - Tetrahedron letters, 2017 - Elsevier
… From these studies, we uncovered that diallyldiphenylsilane gave the highest ratio of rearranged compound 9 to non-rearranged products (7.86:1, with the formation of non-rearranged …
Number of citations: 7 www.sciencedirect.com
JO Krause, O Nuyken, K Wurst… - … –A European Journal, 2004 - Wiley Online Library
The synthesis and heterogenization of new Grubbs–Hoveyda type metathesis catalysts by chlorine exchange is described. Substitution of one or two chlorine ligands with …
I Elser, R Schowner, W Frey… - Chemistry–A European …, 2017 - Wiley Online Library
… the RCM of 1,7-octadiene and diallyldiphenylsilane under biphasic conditions in a pyrrole/… diallyldiphenylsilane. ICP-OES measurements of the reaction of 14 with diallyldiphenylsilane …
L Yang, M Mayr, K Wurst… - Chemistry–A European …, 2004 - Wiley Online Library
… For diallyldiphenylsilane moderate activity (TON=40) was observed with 1, but the reactivity of 2 exceeded those of H and 5. For tert-butyl N,N-diallylcarbamate (Table 5, entries 3, 6, 9, …
Y Landais, SS Surange - Tetrahedron Letters, 2001 - Elsevier
… Our preliminary investigations were carried out starting from diallyldiphenylsilane 9. Lithiation of 9 with n-BuLi followed by transmetallation with Ti(O-i-Pr) 4 led to the putative …
Number of citations: 18 www.sciencedirect.com

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